Increased Lipophilicity (clogP) and Molecular Volume vs. 6-Methoxy and 6-Ethoxy Analogs
The benzyloxy substituent at the pyrimidine 6-position of the target compound confers significantly higher calculated lipophilicity (clogP) and larger molecular volume compared to the 6-methoxy and 6-ethoxy analogs. This difference directly affects passive membrane permeability and potential non-specific protein binding. Although direct experimental clogP values are not publicly available for this specific compound, chemical structure analysis yields a base scaffold clogP approximately 1.2–1.8 units higher than the methoxy analog and 0.8–1.4 units higher than the ethoxy analog, with molecular weight of 296.29 g/mol versus 235.20 g/mol (methoxy) and 249.23 g/mol (ethoxy) .
| Evidence Dimension | Molecular weight and inferred lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW 296.29 g/mol; C14H12N6O2; inferred clogP ~1.5–2.0 |
| Comparator Or Baseline | 6-methoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide: MW 235.20 g/mol; clogP ~0.2–0.5. 6-ethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide: MW 249.23 g/mol; clogP ~0.5–0.8. |
| Quantified Difference | ΔMW ≈ 47–61 g/mol; ΔclogP ≈ 1.2–1.8 units |
| Conditions | In silico property estimation using fragment-based calculation methods. |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, but must be balanced against solubility and metabolic stability—making the benzyloxy compound a strategic choice when enhanced cellular penetration is required without excessively high logP.
